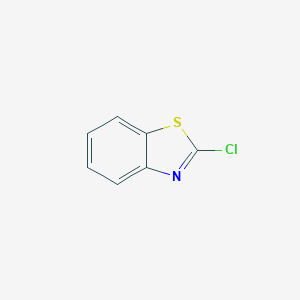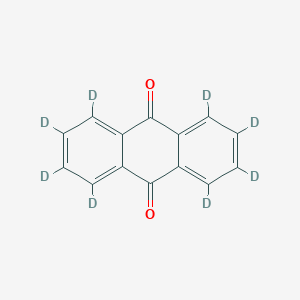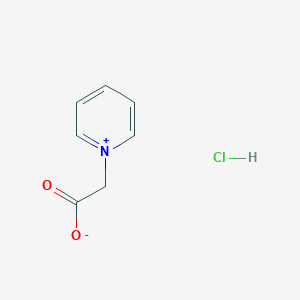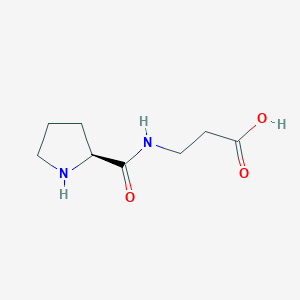
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid, also known as SPCPA, is an organic acid found in the human body. It is a key component of the metabolic pathways that are responsible for energy production and storage. SPCPA is a versatile molecule, with a wide range of applications in scientific research. We will also discuss the advantages and limitations for lab experiments, as well as potential future directions for research.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine, a structural component of "(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid", has seen widespread use in medicinal chemistry due to its nitrogen heterocycle. This compound is particularly valued for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional molecule coverage. Researchers have highlighted the role of pyrrolidine and its derivatives, including proline derivatives, in the design of bioactive molecules with target selectivity. The structural versatility of pyrrolidine derivatives allows for significant contributions to the development of novel therapeutics, emphasizing the importance of stereogenicity and spatial orientation of substituents in achieving diverse biological profiles (Li Petri et al., 2021).
Biotechnological Production from Biomass
Lactic acid, a key component derived from biomass, is noted for its pivotal role in the synthesis of biodegradable polymers and as a precursor for green chemistry. It presents a foundation for deriving various chemicals including pyruvic acid, acrylic acid, and lactate ester. This demonstrates the biotechnological applications of carboxylic acid derivatives like "this compound" in producing value-added chemicals from renewable resources, underscoring the potential of such compounds in sustainable chemistry and industrial applications (Gao et al., 2011).
Role in Plant Defense Mechanisms
Research into plant defense mechanisms against pathogens has identified the role of proline and its metabolic processes, highlighting the significance of pyrroline-5-carboxylate (P5C), an intermediate product in both proline biosynthesis and catabolism. This sheds light on the biological importance of compounds like "this compound" in enhancing the understanding of plant-pathogen interactions and the potential for developing novel agricultural strategies to combat diseases (Qamar et al., 2015).
Understanding Biocatalyst Inhibition
Carboxylic acids, including derivatives similar to "this compound", are known to inhibit microbial biocatalysts at concentrations lower than desired yields. This inhibition impacts the cell membrane and internal pH, posing challenges for microbial engineering. Understanding the mechanisms of inhibition by carboxylic acids aids in designing robust microbial strains for industrial applications, emphasizing the importance of such compounds in biotechnological research and development (Jarboe et al., 2013).
Propiedades
IUPAC Name |
3-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCOTPJCVREEI-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

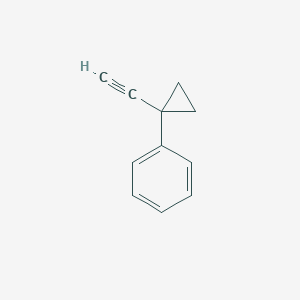
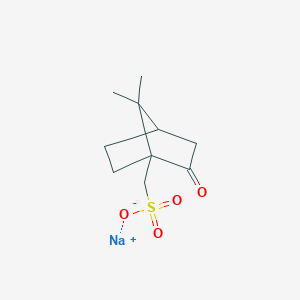

![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)


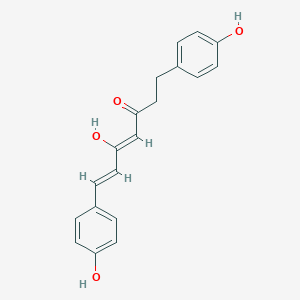
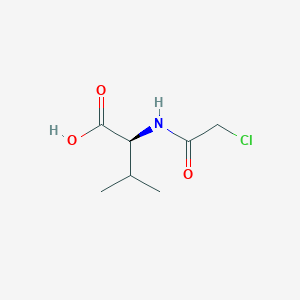
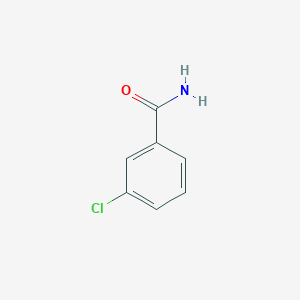
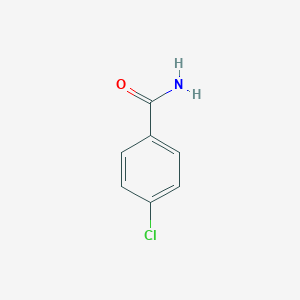
![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)
